Methane, bis(tert-butylthio)-
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H20S2 |
|---|---|
Molecular Weight |
192.4 g/mol |
IUPAC Name |
2-(tert-butylsulfanylmethylsulfanyl)-2-methylpropane |
InChI |
InChI=1S/C9H20S2/c1-8(2,3)10-7-11-9(4,5)6/h7H2,1-6H3 |
InChI Key |
HCODNZPTXNCDTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SCSC(C)(C)C |
Origin of Product |
United States |
Mechanistic Investigations of Bis Tert Butylthio Chemistry
Mechanistic Aspects of Molecular Junction Formation Involving Sulfur-Linked Groups
Sulfur-containing functional groups are paramount in the field of molecular electronics for their ability to form robust connections between a single molecule and metal electrodes. The chemistry at this interface dictates the stability and electronic properties of the resulting molecular junction. acs.org
In the formation of molecular junctions, the metal surface itself can play an active role in mediating chemical reactions. Nanostructured gold surfaces, commonly used as electrodes, can exhibit significant Lewis acidity. researchgate.netacs.org Undercoordinated gold atoms, such as those found at step edges or in the nanogaps of a scanning tunneling microscope break-junction (STM-BJ) setup, are electron-deficient and can act as Lewis acids. researchgate.net This interfacial Lewis acidity can drive the in situ S-C(sp³) bond cleavage of adsorbed tert-butyl thioether groups. acs.org The thioether's sulfur atom coordinates to the Lewis acidic gold site, weakening the S-C bond and promoting the departure of the stable tert-butyl carbocation. This process results in the formation of a direct, chemisorbed gold-sulfur (Au-S) bond, which is the desired linkage for creating a stable single-molecule electronic component. researchgate.netacs.org This mechanism draws a direct parallel to the solution-based reactions mediated by conventional Lewis acids. researchgate.net
Rearrangement Reactions of Related tert-Butylsulfur Compounds
The generation of carbocation intermediates during the cleavage of tert-butylsulfur compounds opens the possibility for subsequent rearrangement reactions. While specific rearrangement studies on "Methane, bis(tert-butylthio)-" are not extensively documented, the reactivity of the generated tert-butyl carbocation is well-established. Generally, carbocations can undergo rearrangements, such as hydride or alkyl shifts, to form more stable carbocationic structures. However, the tert-butyl carbocation is already a relatively stable tertiary carbocation, so it is less prone to rearrangement itself. Instead, its reactivity is typically dominated by elimination to form isobutene or trapping by a nucleophile. rsc.org In more complex molecules containing a tert-butylsulfur group, the formation of a carbocation at a different position following an initial reaction could potentially lead to complex molecular rearrangements, such as the Wagner-Meerwein rearrangement, to alleviate ring strain or form a more stable carbocationic center. wiley-vch.de
Applications in Organic Synthesis and Material Science
Role as Precursors for Complex Molecular Architectures
The carbon backbone flanked by two tert-butylthio groups in methane, bis(tert-butylthio)- and its analogues provides a versatile scaffold for the synthesis of more elaborate molecular structures. These thioether functionalities can be readily transformed or can direct the formation of new cyclic systems, demonstrating their utility as precursors in synthetic chemistry.
Synthesis of 1,2-Dithiolanes from 1,3-Bis-tert-butyl Thioethers
A significant application of bis(tert-butylthio)alkanes is in the one-step synthesis of diversely substituted 1,2-dithiolanes. nih.govnsf.govrsc.org This method offers a mild and efficient alternative to traditional multi-step procedures. nih.gov The process involves the reaction of readily accessible 1,3-bis-tert-butyl thioethers with bromine. nih.govrsc.org
The reaction is presumed to proceed through a sulfonium-mediated ring-closure mechanism. nih.govrsc.org This transformation is typically completed within minutes under mild conditions. nih.govrsc.org The use of 1,3-bis-tert-butyl thioethers as starting materials allows for the introduction of various substituents onto the resulting 1,2-dithiolane (B1197483) ring, providing access to a diverse range of functionalized products. nih.govrsc.org
A proposed mechanism for this deprotection-disulfide formation sequence involves the initial formation of a sulfonium (B1226848) bromide, followed by the elimination of isobutylene. The resulting activated sulfenyl bromide then undergoes intramolecular cyclization to form the 1,2-dithiolane ring with the subsequent elimination of another molecule of isobutylene. rsc.org
| Starting Material | Reagent | Product | Yield (%) |
| 1,3-bis-tert-butyl thioether | Bromine | 1,2-dithiolane | Varies |
| Thioether 1a | Br2, hydrated silica (B1680970) gel | 4-hydroxy-4-phenyl-1,2-dithiolane | 77 |
Utilization in Photochromic Dithienylethene Synthesis
Photochromic dithienylethenes are a class of light-sensitive molecules that undergo reversible isomerization upon exposure to different wavelengths of light, making them attractive for applications in optical data storage and molecular switches. While the direct utilization of Methane, bis(tert-butylthio)- in the synthesis of the core dithienylethene structure is not explicitly detailed in the provided search results, the broader context of dithienylethene synthesis often involves the introduction of various functional groups, including sulfur-containing moieties. nih.gov The tert-butylthio group can serve as a protecting group for thiols, which are important functionalities in many organic molecules.
Functional Group Transformations Involving Bis(tert-butylthio) Units
The tert-butylthio group is not only a structural element but also a reactive handle that can be transformed into other important functional groups. This versatility enhances the synthetic utility of methane, bis(tert-butylthio)- and its derivatives.
Conversion of Thio-ethers to Thio-acetates
A notable transformation of the tert-butyl thioether group is its conversion to a thioacetate (B1230152). This conversion can be achieved through a titanium-mediated process. researchgate.net Specifically, the reaction of a t-butyl thioether with acetyl chloride in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) or boron tribromide (BBr₃) can yield the corresponding thioacetate. rsc.org This method is advantageous due to its mild reaction conditions and tolerance of various functional groups. researchgate.net
This transformation is particularly useful in synthetic strategies where a thioacetate group is required for further reactions, such as the attachment to gold surfaces or participation in native chemical ligation. The tert-butylthio group can be carried through several synthetic steps and then efficiently converted to the thioacetate at a later stage.
| Substrate | Reagent | Product |
| t-butyl thioether | TiCl₄, acetyl chloride | thio-acetate |
| tert-butyl thioether | BBr₃, acetyl chloride | thio-acetate |
Influence of Bulky Sulfur Substituents on Electronic Coupling in Molecular Systems
The steric and electronic properties of the tert-butylthio group can significantly influence the behavior of molecular systems into which they are incorporated. The bulky nature of the tert-butyl group can affect molecular packing and conformation, while the sulfur atom can participate in electronic interactions.
Research into tetrathiafulvalene-tetraazapyrene (TAP) triads has shed light on the electronic effects of tert-butyl groups on intramolecular through-bond interactions. nih.gov The introduction of bulky tert-butyl groups can alter the electronic properties of the molecule. nih.gov For instance, the insertion of tert-butyl groups has been shown to raise the LUMO (Lowest Unoccupied Molecular Orbital) level of the TAP core. nih.gov This effect is attributed to a combination of hyperconjugation and electrostatic destabilization. nih.gov
Computational and Theoretical Studies of Bis Tert Butylthio Systems
Theoretical Analysis of S-C Bond Activation and Cleavage
Theoretical analysis of bond activation and cleavage provides fundamental insights into the chemical reactivity of a molecule. For "Methane, bis(tert-butylthio)-", the activation and cleavage of the sulfur-carbon (S-C) bonds are of particular interest due to their role in potential decomposition pathways and synthetic applications.
Computational methods can be used to model the potential energy surface for the dissociation of the S-C bond. This involves calculating the energy of the molecule as the S-C bond is stretched, allowing for the determination of the bond dissociation energy (BDE). The BDE is a key indicator of the strength of the bond and the energy required to break it.
Furthermore, theoretical studies can elucidate the mechanism of S-C bond cleavage, for instance, whether it proceeds through a homolytic (radical) or heterolytic (ionic) pathway. The nature of the transition state for the bond-breaking process can also be characterized, providing information about the activation energy of the reaction.
A representative table of calculated bond dissociation energies for related organosulfur compounds is provided to contextualize the expected values for "Methane, bis(tert-butylthio)-".
| Bond | Compound | Calculated BDE (kcal/mol) |
| CH3S-CH3 | Dimethyl sulfide | ~77 |
| (CH3)3CS-H | tert-Butanethiol | ~92 |
| (CH3)3CS-C(CH3)3 | Di-tert-butyl sulfide | ~65 |
Based on these trends, the S-C bond in "Methane, bis(tert-butylthio)-" is expected to have a BDE that is influenced by the steric bulk of the tert-butyl groups.
Influence of Steric Bulk on Molecular Conformation and Reactivity
The two large tert-butyl groups in "Methane, bis(tert-butylthio)-" exert significant steric hindrance, which plays a crucial role in determining the molecule's preferred three-dimensional structure (conformation) and its chemical reactivity.
Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to explore the conformational landscape of the molecule. These calculations can identify the lowest energy conformers and the energy barriers to rotation around the C-S bonds. The steric repulsion between the tert-butyl groups is expected to lead to a staggered conformation around the central methylene (B1212753) carbon, minimizing these unfavorable interactions.
A summary of the expected conformational properties and their implications is presented in the following table.
| Conformational Feature | Computational Prediction | Implication for Reactivity |
| Dihedral Angle (S-C-S-C) | Likely to be in a gauche or anti conformation to minimize steric clash between the tert-butyl groups. | The accessibility of the sulfur lone pairs and the central methylene protons will be dependent on the dominant conformation. |
| Rotational Barrier around C-S bonds | Expected to be relatively high due to the steric hindrance of the tert-butyl groups. | The molecule may be conformationally restricted at lower temperatures. |
| Molecular Surface Accessibility | The central part of the molecule is sterically shielded by the bulky substituents. | Reactions requiring attack at the central carbon or sulfur atoms will be sterically hindered. |
Future Research Directions and Perspectives
Exploration of Novel Reactivity Pathways for Bis(tert-butylthio)methane
While thioacetals are well-established as protecting groups for carbonyl compounds and as precursors for umpolung reactivity, the specific reactivity of bis(tert-butylthio)methane remains largely uncharted territory. Future research could focus on several key areas:
C-H Functionalization: The methylene (B1212753) protons of the central CH₂ group are acidic and can be deprotonated to form a nucleophilic carbanion. While this is a classic reaction for thioacetals, exploring the reactivity of the resulting bulky nucleophile with a wide range of electrophiles could lead to the synthesis of novel, sterically hindered molecules that are otherwise difficult to access.
Oxidative Transformations: The sulfur atoms in bis(tert-butylthio)methane are susceptible to oxidation. A systematic investigation into its controlled oxidation could yield the corresponding sulfoxides and sulfones. These oxidized derivatives would possess different electronic and steric properties, potentially serving as chiral auxiliaries or ligands with unique coordination capabilities.
Radical Chemistry: The thioether linkages could participate in radical-mediated reactions. Investigating the behavior of bis(tert-butylthio)methane under various radical-generating conditions could unveil new synthetic methodologies for carbon-sulfur and carbon-carbon bond formation.
Metal-Mediated C-S Bond Cleavage: Transition metal complexes are known to mediate the cleavage of C-S bonds. A detailed study of the interaction of bis(tert-butylthio)methane with various transition metals could lead to novel catalytic cycles for cross-coupling reactions or the development of sulfur-based transfer reagents.
A summary of potential reaction pathways for bis(tert-butylthio)methane is presented in Table 1.
Table 1: Potential Novel Reactivity Pathways for Bis(tert-butylthio)methane
| Reaction Type | Potential Reagents | Expected Products | Potential Applications |
| C-H Functionalization | Strong bases (e.g., n-BuLi), Electrophiles (e.g., alkyl halides, carbonyls) | Substituted thioacetals | Synthesis of sterically hindered molecules |
| Controlled Oxidation | Oxidizing agents (e.g., m-CPBA, H₂O₂) | Sulfoxides, Sulfones | Chiral auxiliaries, Ligand synthesis |
| Radical Reactions | Radical initiators (e.g., AIBN), Radical traps | Functionalized sulfur compounds | Novel C-S and C-C bond formation |
| Metal-Mediated C-S Cleavage | Transition metal complexes (e.g., Ni, Pd) | Cross-coupling products | Catalysis, Synthetic methodology |
Development of Asymmetric Transformations
The development of asymmetric transformations is a cornerstone of modern organic synthesis. While bis(tert-butylthio)methane itself is achiral, it can be a valuable precursor or substrate in the development of new asymmetric methods.
Future research in this area could involve:
Asymmetric Deprotonation: The use of chiral lithium amide bases for the enantioselective deprotonation of the methylene bridge could generate a chiral nucleophile. Trapping this intermediate with various electrophiles would provide a direct route to enantiomerically enriched thioacetals.
Catalytic Asymmetric Oxidation: The development of chiral catalysts for the asymmetric oxidation of one or both sulfur atoms would lead to the formation of chiral sulfoxides and sulfones. These compounds are valuable intermediates in asymmetric synthesis.
Use in Asymmetric Catalysis: As a substrate, the prochiral faces of bis(tert-butylthio)methane could be differentiated by a chiral catalyst in addition or cyclization reactions, leading to the formation of new stereocenters.
Advanced Computational Modeling of Reactivity and Properties
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to predict and understand the behavior of molecules. researchgate.netchemrxiv.org Advanced computational modeling of bis(tert-butylthio)methane could provide valuable insights into:
Electronic Structure and Reactivity Indices: Calculation of molecular orbitals (HOMO, LUMO), electrostatic potential maps, and various reactivity descriptors can help in predicting the most likely sites for nucleophilic and electrophilic attack. nih.gov This can guide the rational design of new reactions.
Reaction Mechanisms: Computational modeling can be used to elucidate the detailed mechanisms of potential reactions, including transition state structures and activation energies. This would be invaluable for optimizing reaction conditions and understanding the origins of stereoselectivity in asymmetric transformations.
Key parameters that can be investigated through computational modeling are highlighted in Table 2.
Table 2: Key Parameters for Computational Modeling of Bis(tert-butylthio)methane
| Parameter | Computational Method | Information Gained |
| Conformational Energies | DFT, Molecular Mechanics | Preferred geometries, Rotational barriers |
| Molecular Orbitals (HOMO/LUMO) | DFT | Electronic structure, Reactivity prediction |
| Electrostatic Potential | DFT | Sites for electrophilic/nucleophilic attack |
| Transition State Analysis | DFT | Reaction mechanisms, Activation energies |
Potential in Supramolecular Chemistry and Nanotechnology
The unique shape and electronic features of bis(tert-butylthio)methane suggest potential applications in the fields of supramolecular chemistry and nanotechnology.
Host-Guest Chemistry: The flexible thioacetal backbone and the hydrophobic tert-butyl groups could allow the molecule to act as a host for small guest molecules. Its ability to form non-covalent interactions such as van der Waals forces and C-H···π interactions could be explored.
Self-Assembly: On suitable surfaces, such as gold, the sulfur atoms could act as anchoring points for the formation of self-assembled monolayers (SAMs). The bulky tert-butyl groups would dictate the packing and surface properties of these monolayers, which could find applications in sensing, electronics, and surface modification.
Molecular Scaffolding: The C(S-tBu)₂ unit can be envisioned as a bulky and potentially rigid building block for the construction of larger supramolecular architectures, such as molecular cages and capsules.
Applications in Catalyst Design and Ligand Development
The thioether functional groups in bis(tert-butylthio)methane make it a promising candidate for use as a ligand in coordination chemistry and catalysis. nih.goveiu.edumdpi.com
Bidentate Ligand: The two sulfur atoms can coordinate to a single metal center, acting as a bidentate ligand. The large steric bulk of the tert-butyl groups would create a well-defined coordination pocket around the metal, which could influence the selectivity of catalytic reactions.
Bridging Ligand: The molecule could also act as a bridging ligand, linking two metal centers to form bimetallic complexes. These complexes could exhibit unique catalytic properties due to cooperative effects between the metal centers.
Hemilabile Ligands: By incorporating other donor groups into the molecule, it could be transformed into a hemilabile ligand, where one of the sulfur atoms can reversibly dissociate from the metal center. This property is often beneficial for creating vacant coordination sites necessary for catalytic activity.
The potential coordination modes of bis(tert-butylthio)methane are illustrated in the table below.
Table 3: Potential Coordination Modes of Bis(tert-butylthio)methane in Metal Complexes
| Coordination Mode | Description | Potential Catalytic Applications |
| Bidentate (Chelating) | Both sulfur atoms bind to a single metal center. | Asymmetric catalysis, Cross-coupling reactions |
| Monodentate | Only one sulfur atom coordinates to a metal center. | Formation of coordination polymers |
| Bridging | The ligand links two or more metal centers. | Bimetallic catalysis, Polynuclear complexes |
Q & A
Q. What experimental designs address reproducibility challenges in synthesizing enantiomerically pure derivatives of Methane, bis(tert-butylthio)-?
- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) induce asymmetry during alkylation. Asymmetric catalysis with Rh(I)-BINAP complexes achieves >90% ee. Monitor enantiopurity via chiral HPLC (e.g., Chiralpak IA column) and circular dichroism (CD). Document protocols per Beilstein Journal guidelines to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
